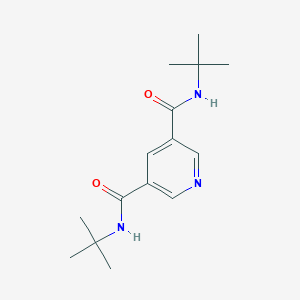
N~3~,N~5~-di(tert-butyl)pyridine-3,5-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~,N~5~-di(tert-butyl)pyridine-3,5-dicarboxamide, also known as DTPA, is a chemical compound that has been widely used in scientific research due to its unique properties. DTPA is a pyridine-based ligand that has two amide functional groups attached to the pyridine ring. It is a highly lipophilic compound that can easily cross the cell membrane and enter the cytoplasm.
Wirkmechanismus
N~3~,N~5~-di(tert-butyl)pyridine-3,5-dicarboxamide acts as a chelating agent by forming stable complexes with metal ions. The amide functional groups of N~3~,N~5~-di(tert-butyl)pyridine-3,5-dicarboxamide form coordination bonds with the metal ions, effectively removing them from the biological system. N~3~,N~5~-di(tert-butyl)pyridine-3,5-dicarboxamide has a high affinity for metal ions and can effectively remove them from the body.
Biochemical and Physiological Effects:
N~3~,N~5~-di(tert-butyl)pyridine-3,5-dicarboxamide has been shown to have a low toxicity profile and is well-tolerated in biological systems. It has been used in the treatment of metal poisoning and has been shown to effectively remove metal ions from the body. N~3~,N~5~-di(tert-butyl)pyridine-3,5-dicarboxamide has also been shown to have potential therapeutic applications in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N~3~,N~5~-di(tert-butyl)pyridine-3,5-dicarboxamide in lab experiments include its high affinity for metal ions, low toxicity profile, and ease of use. N~3~,N~5~-di(tert-butyl)pyridine-3,5-dicarboxamide can effectively remove metal ions from biological systems, allowing for the study of metal ion-dependent processes. However, N~3~,N~5~-di(tert-butyl)pyridine-3,5-dicarboxamide has limitations in that it can also remove essential metal ions from biological systems, potentially leading to unintended effects.
Zukünftige Richtungen
There are several future directions for the use of N~3~,N~5~-di(tert-butyl)pyridine-3,5-dicarboxamide in scientific research. One potential application is in the development of metal ion-based therapeutics for cancer treatment. N~3~,N~5~-di(tert-butyl)pyridine-3,5-dicarboxamide has been shown to have potential in this area, and further research is needed to explore its potential. Another future direction is in the study of metal ion-dependent processes in biological systems. N~3~,N~5~-di(tert-butyl)pyridine-3,5-dicarboxamide can be used to selectively remove metal ions from these systems, allowing for the study of their role in biological processes. Overall, N~3~,N~5~-di(tert-butyl)pyridine-3,5-dicarboxamide has great potential in scientific research and its use is likely to continue to expand in the future.
Synthesemethoden
The synthesis of N~3~,N~5~-di(tert-butyl)pyridine-3,5-dicarboxamide involves the condensation of 2,6-di-tert-butylpyridine with ethyl oxalate in the presence of a base. The resulting product is then hydrolyzed to yield N~3~,N~5~-di(tert-butyl)pyridine-3,5-dicarboxamide. The synthesis process is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
N~3~,N~5~-di(tert-butyl)pyridine-3,5-dicarboxamide has been extensively used in scientific research as a chelating agent for metal ions. It has a high affinity for metal ions such as copper, zinc, and iron, and can effectively remove them from biological systems. N~3~,N~5~-di(tert-butyl)pyridine-3,5-dicarboxamide has been used in the treatment of metal poisoning and has also been shown to have potential therapeutic applications in cancer treatment.
Eigenschaften
Molekularformel |
C15H23N3O2 |
|---|---|
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
3-N,5-N-ditert-butylpyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C15H23N3O2/c1-14(2,3)17-12(19)10-7-11(9-16-8-10)13(20)18-15(4,5)6/h7-9H,1-6H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
VAUSEZREHUPINY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=CC(=CN=C1)C(=O)NC(C)(C)C |
Kanonische SMILES |
CC(C)(C)NC(=O)C1=CC(=CN=C1)C(=O)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




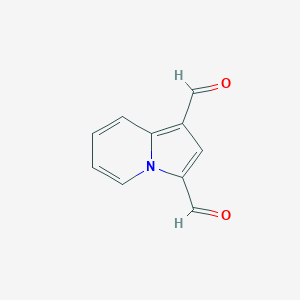

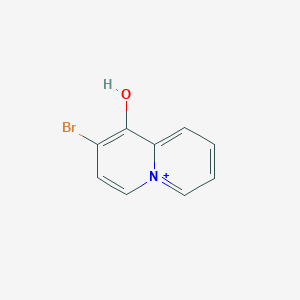
![3-Methyl-2,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289734.png)
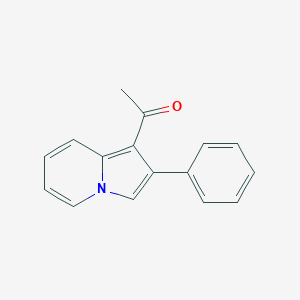
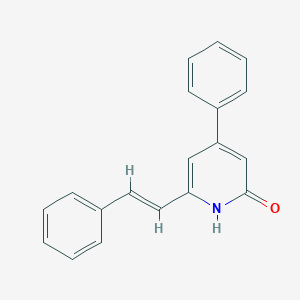

![N-[bis(2-hydroxyethyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B289743.png)
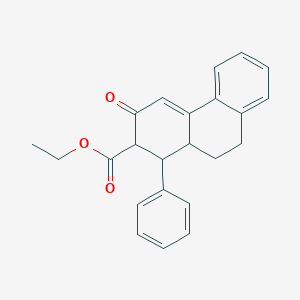
![1-Phenylazepino[2,1,7-cd]indolizine](/img/structure/B289746.png)

![Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate](/img/structure/B289749.png)
![5-methyl-1H,2H,3H-pyrido[3,2,1-ij]quinolinium](/img/structure/B289750.png)